2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
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Overview
Description
2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a sulfonyl group, and an indole moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation, often using sulfonyl chlorides in the presence of a base like pyridine.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Final Coupling: The final step involves coupling the intermediate compounds through amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Ammonia, primary amines, thiols
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Sulfide derivatives
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound has potential applications in drug discovery and development. Its structure suggests it could interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It could be explored for its anti-inflammatory, anticancer, or antimicrobial activities, given its structural similarity to other bioactive molecules.
Industry
Industrially, the compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration. The sulfonyl group can form strong hydrogen bonds with target proteins, while the indole moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-dimethylacetamide
- 2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylpropionamide
Uniqueness
Compared to similar compounds, 2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide stands out due to its specific combination of functional groups. The presence of both the trifluoromethyl and sulfonyl groups in conjunction with the indole core provides a unique set of chemical and biological properties, enhancing its potential for diverse applications.
Properties
IUPAC Name |
2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClF3N3O4S/c1-3-29(4-2)22(32)13-30-12-20(16-7-5-6-8-19(16)30)35(33,34)14-21(31)28-18-11-15(23(25,26)27)9-10-17(18)24/h5-12H,3-4,13-14H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSSFNLMNUXROT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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